(S)-2-Amino-3-(9-oxo-9,10-dihydroacridin-2-yl)propanoicacid
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Overview
Description
(S)-2-Amino-3-(9-oxo-9,10-dihydroacridin-2-yl)propanoicacid is a complex organic compound that features both amino and acridinyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(9-oxo-9,10-dihydroacridin-2-yl)propanoicacid typically involves multi-step organic synthesis. The starting materials might include acridine derivatives and amino acids. Common synthetic routes could involve:
Condensation reactions: Combining acridine derivatives with amino acids under acidic or basic conditions.
Oxidation reactions: Using oxidizing agents to introduce the oxo group.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, focusing on optimizing yield and purity. This might involve:
Catalysts: Using catalysts to increase reaction efficiency.
Purification techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(9-oxo-9,10-dihydroacridin-2-yl)propanoicacid can undergo various chemical reactions, including:
Oxidation: Further oxidation to introduce additional oxo groups.
Reduction: Reducing the oxo group to a hydroxyl group.
Substitution: Replacing the amino group with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens or alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield additional ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Using it in the development of new materials or as a catalyst.
Mechanism of Action
The mechanism by which (S)-2-Amino-3-(9-oxo-9,10-dihydroacridin-2-yl)propanoicacid exerts its effects would involve:
Molecular targets: Binding to specific proteins or nucleic acids.
Pathways: Modulating biochemical pathways, such as enzyme inhibition or receptor activation.
Comparison with Similar Compounds
Similar Compounds
Acridine derivatives: Compounds like acridine orange or proflavine.
Amino acids: Such as tryptophan or tyrosine.
Uniqueness
(S)-2-Amino-3-(9-oxo-9,10-dihydroacridin-2-yl)propanoicacid is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
(2S)-2-amino-3-(9-oxo-10H-acridin-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c17-12(16(20)21)8-9-5-6-14-11(7-9)15(19)10-3-1-2-4-13(10)18-14/h1-7,12H,8,17H2,(H,18,19)(H,20,21)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPALYBYZIAGBTE-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C=CC(=C3)CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C=CC(=C3)C[C@@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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